molecular formula C5H4FNO5S B13460732 Methyl2-(fluorosulfonyl)-1,3-oxazole-4-carboxylate CAS No. 2913280-90-5

Methyl2-(fluorosulfonyl)-1,3-oxazole-4-carboxylate

Cat. No.: B13460732
CAS No.: 2913280-90-5
M. Wt: 209.15 g/mol
InChI Key: JOIHOQZAGIQJDD-UHFFFAOYSA-N
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Description

Methyl2-(fluorosulfonyl)-1,3-oxazole-4-carboxylate is a chemical compound with the molecular formula C5H4FNO5S This compound is known for its unique structural features, which include a fluorosulfonyl group and an oxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl2-(fluorosulfonyl)-1,3-oxazole-4-carboxylate typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of 2-(fluorosulfonyl)-1,3-oxazole with methyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity of the product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

Methyl2-(fluorosulfonyl)-1,3-oxazole-4-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions of this compound include nucleophiles such as amines and thiols, oxidizing agents like hydrogen peroxide, and reducing agents such as sodium borohydride. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres .

Major Products Formed

The major products formed from the reactions of this compound include substituted oxazole derivatives, carboxylic acids, and various fluorinated compounds. These products are valuable intermediates in organic synthesis and medicinal chemistry .

Scientific Research Applications

Methyl2-(fluorosulfonyl)-1,3-oxazole-4-carboxylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl2-(fluorosulfonyl)-1,3-oxazole-4-carboxylate involves its interaction with specific molecular targets. The fluorosulfonyl group can form covalent bonds with nucleophilic sites in biological molecules, leading to the modulation of their activity. This property is exploited in the design of enzyme inhibitors and other bioactive compounds .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2,2-difluoro-2-(fluorosulfonyl)acetate
  • Difluoro(fluorosulfonyl)acetic acid methyl ester
  • Trimethylsilyl 2,2-difluoro-2-(fluorosulfonyl)acetate

Uniqueness

Methyl2-(fluorosulfonyl)-1,3-oxazole-4-carboxylate is unique due to its oxazole ring, which imparts distinct electronic and steric properties compared to other fluorosulfonyl compounds. This uniqueness makes it a valuable tool in the synthesis of novel molecules and the exploration of new chemical reactivity .

Properties

CAS No.

2913280-90-5

Molecular Formula

C5H4FNO5S

Molecular Weight

209.15 g/mol

IUPAC Name

methyl 2-fluorosulfonyl-1,3-oxazole-4-carboxylate

InChI

InChI=1S/C5H4FNO5S/c1-11-4(8)3-2-12-5(7-3)13(6,9)10/h2H,1H3

InChI Key

JOIHOQZAGIQJDD-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=COC(=N1)S(=O)(=O)F

Origin of Product

United States

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